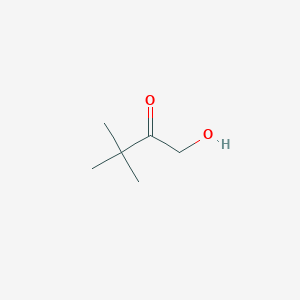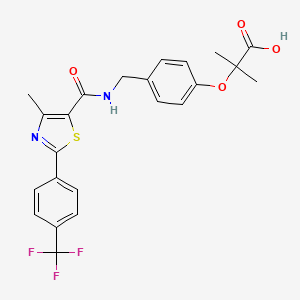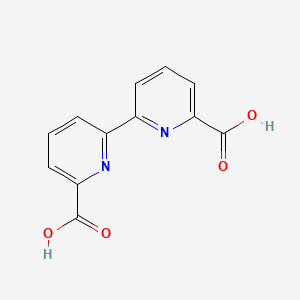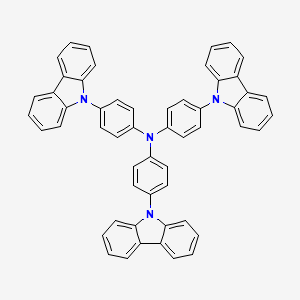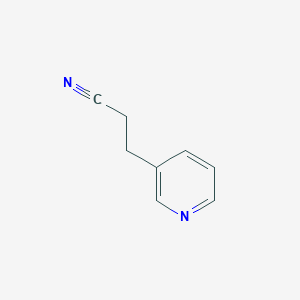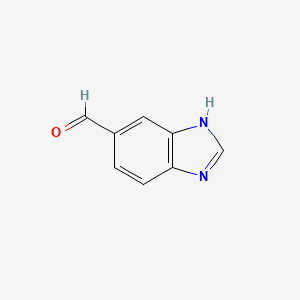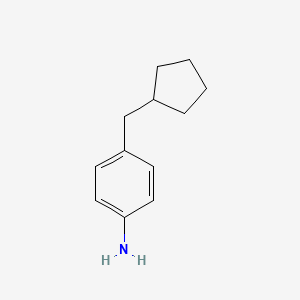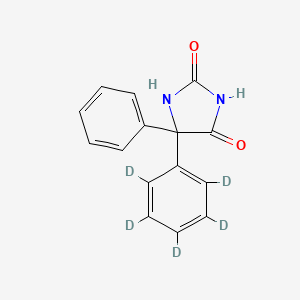
5-(2,3,4,5,6-Pentadeuteriophenyl)-5-phenylimidazolidine-2,4-dione
Overview
Description
5-(2,3,4,5,6-Pentadeuteriophenyl)-5-phenylimidazolidine-2,4-dione: is a deuterated derivative of a phenylimidazolidine-2,4-dione compound. Deuterium, a stable isotope of hydrogen, is incorporated into the phenyl ring, which can significantly alter the compound’s physical and chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique isotopic composition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4,5,6-Pentadeuteriophenyl)-5-phenylimidazolidine-2,4-dione typically involves the following steps:
-
Deuteration of Benzene: : The starting material, benzene, is subjected to deuteration to produce 2,3,4,5,6-pentadeuteriobenzene. This can be achieved using deuterium gas (
D2
) in the presence of a catalyst such as palladium on carbon (Pd/C). -
Formation of Deuterated Benzylamine: : The deuterated benzene is then converted to 2,3,4,5,6-pentadeuteriobenzylamine through a series of reactions, including nitration, reduction, and amination.
-
Cyclization: : The deuterated benzylamine reacts with phenylisocyanate to form the desired imidazolidine-2,4-dione ring structure. This cyclization reaction typically occurs under mild heating conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Key considerations include:
Catalyst Recovery and Reuse: Efficient recovery and reuse of catalysts such as Pd/C to minimize costs.
Purification: High-purity deuterated compounds are essential, requiring advanced purification techniques such as recrystallization and chromatography.
Safety and Environmental Concerns: Handling deuterium gas and other reagents safely, with appropriate waste management protocols.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the imidazolidine ring, using reagents such as lithium aluminum hydride (LiAlH₄).
-
Substitution: : The deuterated phenyl ring can participate in electrophilic aromatic substitution reactions. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Isotope Effects: Studying kinetic isotope effects in chemical reactions.
NMR Spectroscopy: Deuterium labeling aids in simplifying NMR spectra and studying molecular dynamics.
Biology
Metabolic Studies: Tracking metabolic pathways using deuterated compounds.
Drug Development: Enhancing the stability and bioavailability of pharmaceuticals.
Medicine
Diagnostic Imaging: Deuterated compounds in imaging techniques such as MRI.
Therapeutics: Potential use in developing deuterated drugs with improved pharmacokinetics.
Industry
Materials Science: Developing advanced materials with unique properties due to deuterium incorporation.
Catalysis: Studying catalytic processes with deuterated substrates.
Mechanism of Action
The mechanism by which 5-(2,3,4,5,6-Pentadeuteriophenyl)-5-phenylimidazolidine-2,4-dione exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, depending on the application.
Pathways: Modulation of biochemical pathways, such as metabolic or signaling pathways, influenced by the presence of deuterium.
Comparison with Similar Compounds
Similar Compounds
5-Phenylimidazolidine-2,4-dione: The non-deuterated analog.
2,3,4,5,6-Pentadeuteriophenyl derivatives: Other compounds with deuterated phenyl rings.
Uniqueness
Isotopic Labeling: The presence of deuterium atoms provides unique properties, such as altered reaction kinetics and stability.
NMR Spectroscopy: Simplified spectra due to deuterium, aiding in structural elucidation.
Conclusion
5-(2,3,4,5,6-Pentadeuteriophenyl)-5-phenylimidazolidine-2,4-dione is a compound of significant interest due to its unique isotopic composition and wide range of applications in scientific research and industry. Its synthesis, reactions, and applications highlight the importance of deuterated compounds in advancing various fields of study.
Properties
IUPAC Name |
5-(2,3,4,5,6-pentadeuteriophenyl)-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i1D,3D,4D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOFVDLJLONNDW-DYVTXVBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)C3=CC=CC=C3)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425993 | |
| Record name | AC1OC7OY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63435-68-7 | |
| Record name | AC1OC7OY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-Diphenylhydantoin-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


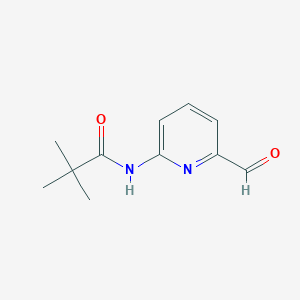
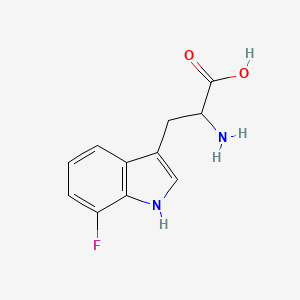
![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)


